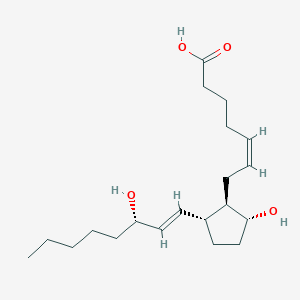

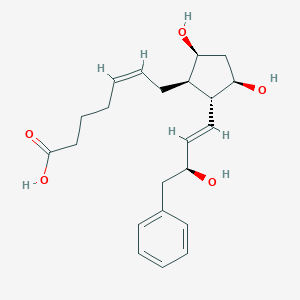

16-Phenyltetranorprostaglandin F2α

Übersicht

Beschreibung

16-Phenyltetranor-Prostaglandin F2α ist ein metabolisch stabiles Analogon von Prostaglandin F2α. Diese Verbindung ist bekannt für ihre Fähigkeit, an den FP-Rezeptor auf Ovarialzellen zu binden, wenn auch mit geringerer Affinität als Prostaglandin F2α. Es wird hauptsächlich in der wissenschaftlichen Forschung aufgrund seiner Stabilität und seiner einzigartigen Eigenschaften verwendet .

Wissenschaftliche Forschungsanwendungen

16-Phenyltetranor-Prostaglandin F2α hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Reaktivität und Stabilität von Prostaglandin-Analoga zu untersuchen.

Biologie: Untersucht auf seine Rolle in der zellulären Signalübertragung und Rezeptorbindungsstudien.

Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen wie Glaukom und Wochenbettblutungen.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Referenzstandard in der analytischen Chemie verwendet .

Wirkmechanismus

Der Wirkmechanismus von 16-Phenyltetranor-Prostaglandin F2α beinhaltet seine Bindung an den FP-Rezeptor, einen G-Protein-gekoppelten Rezeptor. Diese Bindung löst eine Kaskade von intrazellulären Signalwegen aus, die zu verschiedenen physiologischen Effekten wie glatter Muskelkontraktion und Luteolyse führen. Die Interaktion der Verbindung mit dem FP-Rezeptor ist entscheidend für ihre biologische Aktivität .

Ähnliche Verbindungen:

16-Phenoxytetranor-Prostaglandin F2α: Ein metabolisch stabiles Analogon mit einer Phenoxygruppe an der 16. Position, bekannt für seine höhere Affinität zum FP-Rezeptor.

Prostaglandin F2α: Die Stammverbindung, die umfassend auf ihre Rolle in der Fortpflanzungs physiologie und glatten Muskelkontraktion untersucht wird.

Einzigartigkeit: 16-Phenyltetranor-Prostaglandin F2α ist einzigartig aufgrund seiner Phenylgruppe an der 16. Position, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Stabilität und geringere Affinität zum FP-Rezeptor machen es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung, insbesondere in Studien, die Rezeptorbindung und Signaltransduktion betreffen .

Wirkmechanismus

Target of Action

The primary target of 16-Phenyl tetranor prostaglandin F2alpha is the FP receptor on ovine luteal cells . The FP receptor is a G-protein coupled receptor that is involved in various physiological processes, including smooth muscle contraction and inflammation.

Mode of Action

16-Phenyl tetranor prostaglandin F2alpha is a metabolically stable analog of PGF2alpha . It binds to the FP receptor on ovine luteal cells . It has a lower affinity for the fp receptor compared to pgf2alpha .

Pharmacokinetics

As a metabolically stable analog of PGF2alpha , it is expected to have similar absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of the FP receptor by 16-Phenyl tetranor prostaglandin F2alpha leads to physiological changes such as smooth muscle contraction and the initiation of the inflammatory response . These effects can have various implications depending on the tissue and the physiological context.

Biochemische Analyse

Biochemical Properties

16-Phenyl tetranor prostaglandin F2alpha plays a significant role in biochemical reactions, particularly in the modulation of luteolysis and smooth muscle contraction. It interacts with the FP receptor on ovine luteal cells, albeit with a lower affinity (8.7%) compared to prostaglandin F2alpha . This interaction is crucial for understanding the structural requirements for prostaglandin analog interaction with the ovine corpus luteum prostaglandin F2alpha receptor .

Cellular Effects

16-Phenyl tetranor prostaglandin F2alpha influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to drive luteolysis and smooth muscle contraction by activating the FP receptor . This activation leads to changes in cell function, impacting processes such as cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of 16-Phenyl tetranor prostaglandin F2alpha involves its binding interactions with the FP receptor. This binding results in the activation of downstream signaling pathways that regulate gene expression and enzyme activity . The compound’s lower affinity for the FP receptor compared to prostaglandin F2alpha suggests that it may have a different efficacy in modulating these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 16-Phenyl tetranor prostaglandin F2alpha have been studied over time to understand its stability and degradation. The compound is known for its metabolic stability, which allows for prolonged observation of its effects on cellular function in both in vitro and in vivo studies . Long-term effects include sustained activation of the FP receptor and consistent modulation of cellular processes.

Dosage Effects in Animal Models

The effects of 16-Phenyl tetranor prostaglandin F2alpha vary with different dosages in animal models. Studies have shown that higher doses can lead to increased activation of the FP receptor, resulting in more pronounced physiological effects . At very high doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

16-Phenyl tetranor prostaglandin F2alpha is involved in metabolic pathways that include interactions with specific enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity . Understanding these pathways is essential for elucidating the compound’s role in various physiological processes.

Transport and Distribution

The transport and distribution of 16-Phenyl tetranor prostaglandin F2alpha within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy . The compound’s stability also plays a role in its distribution patterns.

Subcellular Localization

16-Phenyl tetranor prostaglandin F2alpha is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its interactions with other biomolecules and its overall biochemical activity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 16-Phenyltetranor-Prostaglandin F2α umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylformamid (DMF) und Dimethylsulfoxid (DMSO), wobei die Reaktionstemperaturen sorgfältig kontrolliert werden, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von 16-Phenyltetranor-Prostaglandin F2α folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Qualitätskontrollmaßnahmen, einschließlich Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie, werden eingesetzt, um den Produktionsprozess zu überwachen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 16-Phenyltetranor-Prostaglandin F2α unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3) werden unter sauren Bedingungen verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden bei kontrollierten Temperaturen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von 16-Phenyltetranor-Prostaglandin F2α, die zur Untersuchung der biologischen Aktivität der Verbindung und ihrer potenziellen therapeutischen Anwendungen verwendet werden .

Vergleich Mit ähnlichen Verbindungen

16-Phenoxy tetranor Prostaglandin F2.alpha.: A metabolically stable analog with a phenoxy group at the 16th position, known for its higher affinity for the FP receptor.

Prostaglandin F2.alpha.: The parent compound, widely studied for its role in reproductive physiology and smooth muscle contraction.

Uniqueness: 16-Phenyl tetranor Prostaglandin F2.alpha. is unique due to its phenyl group at the 16th position, which imparts distinct chemical and biological properties. Its stability and lower affinity for the FP receptor make it a valuable tool in scientific research, particularly in studies involving receptor binding and signal transduction .

Eigenschaften

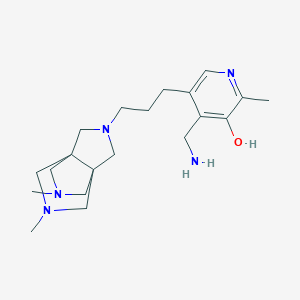

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,17-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUYLHQSIMTBCQ-SDMFVQJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.